molecular formula C11H11NO B184707 1,4-dimethyl-1H-indole-3-carbaldehyde CAS No. 170489-16-4

1,4-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B184707
M. Wt: 173.21 g/mol
InChI Key: QGFBNIAKXKURCE-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .


Molecular Structure Analysis

The molecular weight of 1,4-dimethyl-1H-indole-3-carbaldehyde is 173.21 . The linear formula is C11H11NO .


Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives, including 1,4-dimethyl-1H-indole-3-carbaldehyde, are used in inherently sustainable multicomponent reactions . These reactions are high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

1,4-dimethyl-1H-indole-3-carbaldehyde is a solid or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Intermolecular Interactions and Characterization

Research demonstrates the synthesis and characterization of compounds related to 1,4-dimethyl-1H-indole-3-carbaldehyde, showcasing their potential in understanding molecular interactions and structural analysis. For example, Barakat et al. (2017) investigated the crystal structure, Hirshfeld surface, DFT, and thermal analysis of a derivative, revealing good thermal stability and detailed intermolecular interactions (Barakat et al., 2017).

Gold-Catalyzed Cycloisomerizations

In organic synthesis, gold-catalyzed cycloisomerizations offer a method to prepare complex molecules efficiently. Kothandaraman et al. (2011) reported a technique using gold(I) catalysis for the preparation of 1H-indole-2-carbaldehydes, demonstrating the process's simplicity and efficiency (Kothandaraman et al., 2011).

Synthesis of Novel Derivatives

The flexibility of indole carbaldehydes in synthetic chemistry is showcased in their use for synthesizing novel organic compounds. Suzdalev and Den’kina (2011) explored reactions of indole-3-carbaldehyde with epichlorohydrin, leading to new crotonic condensation products, highlighting the compound's role in producing diverse chemical structures (Suzdalev & Den’kina, 2011).

Microwave-Assisted Synthesis and Antimicrobial Activity

Indole-based chromene derivatives synthesized via microwave-assisted methods were evaluated for their antimicrobial properties, indicating potential applications in medicinal chemistry. Kathrotiya and Patel (2012) emphasized the method's efficiency and the compounds' promising biological activity (Kathrotiya & Patel, 2012).

Catalytic Applications

The versatility of indole derivatives extends to their use as catalysts in chemical reactions. Singh et al. (2017) synthesized palladacycles with indole cores, highlighting their efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing the potential for indole derivatives in catalysis (Singh et al., 2017).

Nanocatalyzed Synthetic Routes

The development of green and sustainable synthetic methods using indole-3-carbaldehydes as key intermediates underscores the importance of these compounds in modern organic synthesis. Madan (2020) highlighted the efficiency of nanocatalyzed Knoevenagel condensation, pointing towards the environmental and economic benefits of such methods (Madan, 2020).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde, including 1,4-dimethyl-1H-indole-3-carbaldehyde, in sustainable multicomponent reactions have been highlighted . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1,4-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10-11(8)9(7-13)6-12(10)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFBNIAKXKURCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622795
Record name 1,4-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-1H-indole-3-carbaldehyde

CAS RN

170489-16-4
Record name 1,4-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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